molecular formula C13H22N2O9 B582624 5-Acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid CAS No. 112054-78-1

5-Acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid

Cat. No. B582624
M. Wt: 350.324
InChI Key: VOVFDZJABRGWTQ-WVPFUJCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including acetamido, dihydroxypropyl, and carboxylic acid groups . It also contains several stereocenters, indicating that it exists in multiple stereoisomers .

Scientific Research Applications

Environmental and Health Implications

Research into acetaminophen by-products during advanced oxidation processes has uncovered significant environmental and biotoxicity concerns. Hydroquinone, 1,4-benzoquinone, and acetamide were identified as frequent by-products, with some found to be mutagenic or harmful to ecosystems. This study underlines the importance of treating such compounds before environmental release, emphasizing the ecological and health-related impacts of degradation processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Corrosion and Industrial Impact

A review focusing on the corrosive effects of carboxylic acid vapors, including acetic acid, on copper, has revealed that these organic compounds contribute significantly to the acidity of rain and possess considerable industrial and environmental relevance. The study provides insights into the relative aggressiveness of these acids in specific industrial atmospheres, highlighting the broader implications of such compounds in corrosion and industrial settings (Bastidas & La Iglesia, 2007).

Chemical and Biological Synthesis

5-Hydroxymethylfurfural (5-HMF), a biomass-derived chemical, has gained attention due to its potential applications in producing various chemicals and materials. The presence of different functional groups in 5-HMF makes it an excellent material for preparing fine chemicals, showcasing the versatility and potential sustainability of using such compounds in organic synthesis and the broader implications for industrial chemistry (Fan, Verrier, Queneau, & Popowycz, 2019).

Antituberculosis Potential

A study on the antituberculosis activity of organotin complexes of various carboxylic acids, including 2-acetamido-3-phenylacrylic acid, indicates promising results. The review suggests that the structure, toxicity, and mechanism of action of these complexes play crucial roles in their antituberculosis efficacy, with triorganotin(IV) complexes showing superior activity. This research could have significant implications for developing new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).

Biorenewable Chemicals and Green Chemistry

Lactic acid, derived from biomass, is recognized for its role in the synthesis of biodegradable polymers and as a precursor for various chemicals. Research highlights the potential of converting lactic acid into valuable chemicals via chemical and biotechnological routes, emphasizing the role of such organic acids in the advancement of green chemistry and sustainable industrial practices (Gao, Ma, & Xu, 2011).

Future Directions

The potential biological activity of this compound makes it a subject of interest for future research. It could be explored for its antiviral properties, particularly against influenza viruses . Further studies could also investigate its synthesis, physical and chemical properties, and safety profile.

properties

IUPAC Name

5-acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22)/t7?,8-,9?,10-,11?,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVFDZJABRGWTQ-WVPFUJCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]([C@H](C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid

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